tert-Butyl 4-ethynyl-2,2-dimethyloxazolidine-3-carboxylate

説明

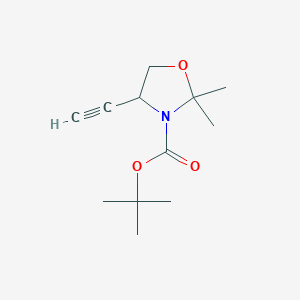

tert-Butyl 4-ethynyl-2,2-dimethyloxazolidine-3-carboxylate is a chiral oxazolidine derivative widely used as a synthetic intermediate in pharmaceuticals and organic chemistry. Its structure features a bicyclic oxazolidine core with a tert-butyl carbamate protecting group and an ethynyl substituent at the 4-position (Figure 1). The compound is synthesized from Garner aldehyde [(S)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate] via Grignard addition with vinyl magnesium bromide, followed by diastereomeric resolution . The ethynyl group enhances reactivity in click chemistry and cross-coupling reactions, making it valuable for drug discovery, particularly in sphingolipid metabolism pathway studies .

特性

IUPAC Name |

tert-butyl 4-ethynyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-7-9-8-15-12(5,6)13(9)10(14)16-11(2,3)4/h1,9H,8H2,2-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPZQSYOKTUMHNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CO1)C#C)C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of tert-Butyl 4-ethynyl-2,2-dimethyloxazolidine-3-carboxylate involves several steps. One common method includes the reaction of 4-ethynyl-2,2-dimethyloxazolidine with tert-butyl chloroformate under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through standard techniques such as recrystallization or chromatography .

化学反応の分析

tert-Butyl 4-ethynyl-2,2-dimethyloxazolidine-3-carboxylate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazolidine derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced oxazolidine products.

Substitution: The ethynyl group in the compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.

科学的研究の応用

tert-Butyl 4-ethynyl-2,2-dimethyloxazolidine-3-carboxylate has several applications in scientific research:

Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and advanced materials.

作用機序

The mechanism of action of tert-Butyl 4-ethynyl-2,2-dimethyloxazolidine-3-carboxylate involves its interaction with molecular targets such as enzymes and proteins. The ethynyl group in the compound can form covalent bonds with active sites in enzymes, leading to inhibition or activation of enzymatic activity. This interaction can affect various biochemical pathways, making the compound useful in studying molecular mechanisms and developing new therapeutic agents.

類似化合物との比較

Key Properties :

- CAS No.: 162107-48-4 (R-enantiomer), 1087043-97-7 (S-enantiomer)

- Molecular Formula: C₁₂H₁₉NO₃

- Molecular Weight : 225.28 g/mol

- Purity : ≥95% (industrial/pharmaceutical grades)

Comparison with Structurally Similar Oxazolidine Derivatives

The following table summarizes key structural analogs and their distinguishing features:

Structural and Reactivity Differences

- Ethynyl vs. Formyl (Garner Aldehyde): The ethynyl group enables alkyne-specific reactions (e.g., Huisgen cycloaddition), whereas the formyl group in Garner aldehyde is pivotal for nucleophilic additions (e.g., Grignard or organozinc reagents) .

- Ethynyl vs. Hydroxymethyl : The hydroxymethyl analog exhibits higher polarity, limiting its utility in hydrophobic drug design, while the ethynyl group provides a handle for bioorthogonal ligation .

- Ethynyl vs. Aryl-Indole Derivatives : The latter are bulkier and used in kinase inhibitor synthesis, whereas the ethynyl variant is smaller and more reactive in metal-catalyzed couplings .

Spectral and Physical Properties

生物活性

Tert-Butyl 4-ethynyl-2,2-dimethyloxazolidine-3-carboxylate, with the CAS number 162107-48-4, is a compound of significant interest in medicinal chemistry and organic synthesis. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 225.284 g/mol

- Structure : The compound features an oxazolidine ring, an ethynyl group, and a tert-butyl ester functional group.

This compound exhibits various biological activities attributed to its unique structural features. Key mechanisms include:

- Enzyme Inhibition : Research indicates that the compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions such as cancer and metabolic disorders.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against certain bacterial strains, although further investigation is needed to establish efficacy and mechanisms.

Therapeutic Applications

- Cancer Treatment : The compound's ability to modulate enzyme activity makes it a candidate for further exploration in cancer therapeutics. Studies have shown that similar oxazolidine derivatives can induce apoptosis in cancer cells.

- Antimicrobial Agents : Given its structural characteristics, it may serve as a lead compound for developing new antimicrobial agents.

Case Studies

-

In Vitro Studies :

- A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting potential as an anticancer agent.

- Another study assessed its antimicrobial activity against Staphylococcus aureus, showing promising results with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

-

Mechanistic Insights :

- Mechanistic studies revealed that the compound might induce oxidative stress in target cells, leading to apoptosis. This pathway is crucial for its potential application in cancer therapy.

Data Table of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50/MIC Values | Reference |

|---|---|---|---|

| Cytotoxicity | HeLa Cells | 25 µM | [Research Study 1] |

| Antimicrobial | Staphylococcus aureus | 16 µg/mL | [Research Study 2] |

| Enzyme Inhibition | Metabolic Enzymes | Not specified | [Research Study 3] |

Q & A

Basic: What are the key synthetic routes for tert-butyl 4-ethynyl-2,2-dimethyloxazolidine-3-carboxylate, and how are reaction conditions optimized?

Answer:

The compound is synthesized via Grignard addition to Garner aldehyde (S-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate). Critical conditions include:

- Low-temperature control : Maintain −75°C during vinyl magnesium bromide addition to suppress side reactions.

- Diastereomer management : A 6:1 diastereomeric ratio is achieved via stereoselective addition, with radial chromatography (0–15% ethyl acetate/hexane gradient) resolving isomers .

- Purification : Use TLC (25% ethyl acetate/hexane, ninhydrin visualization) to monitor progress. Typical yields range from 40–50%, improvable via inert atmosphere protocols and anhydrous solvent distillation .

Basic: How is structural integrity confirmed for this compound?

Answer:

Spectroscopic characterization :

- ¹H/¹³C NMR : Key signals include vinyl protons (δ5.87–5.20 ppm) and oxazolidine carbons (δ154.2 for carbonyl, δ81.2 for tert-butyl) .

- TLC : Rf = 0.25 in 25% ethyl acetate/hexane .

- Optical rotation : Verify enantiopurity (e.g., [α]D values for related derivatives range from +5.81 to −13.77) .

Advanced: What strategies improve diastereoselectivity in its synthesis?

Answer:

- Chiral auxiliaries : The oxazolidine ring enforces facial selectivity during Grignard addition, favoring S-configuration at C4 .

- Temperature modulation : Slow warming (−75°C → −40°C) minimizes epimerization.

- Chromatographic resolution : Sequential elution (silica gel, 0–15% ethyl acetate) isolates the major diastereomer. For challenging separations, chiral HPLC with amylose-based columns is recommended .

Advanced: How can researchers functionalize the ethynyl group for medicinal chemistry applications?

Answer:

- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole moieties for target engagement studies .

- Cross-coupling : Sonogashira reactions (PdCl₂(PPh₃)₂, CuI, 80°C) link aryl halides to the ethynyl group. Monitor via in situ FT-IR for alkyne consumption .

- Photoredox catalysis : Dual Ni/photoredox systems enable C–C bond formation under mild conditions, preserving stereochemistry .

Advanced: How are contradictory NMR data resolved for derivatives?

Answer:

- Dynamic effects : Use variable-temperature NMR (e.g., −20°C to 50°C) to identify rotamers or conformational exchange.

- 2D techniques : HSQC and HMBC correlate ambiguous protons/carbons. For diastereomers, NOESY identifies spatial proximity of substituents .

- Validation : Cross-check with HRMS (e.g., [M+Na]⁺ calculated for derivatives: 606.2233 vs. observed 606.2228) .

Basic: What storage protocols ensure compound stability?

Answer:

- Moisture sensitivity : Store under argon at 2–8°C in sealed, flame-dried glassware.

- Degradation monitoring : Periodic ¹³C NMR tracks carbonyl stability (δ170–155 ppm). Avoid prolonged exposure to protic solvents .

Advanced: What role does the oxazolidine scaffold play in drug discovery?

Answer:

- Metabolic stability : The rigid oxazolidine ring resists cytochrome P450 oxidation.

- Chiral pool utility : Serves as a precursor to β-amino alcohols for kinase inhibitors or sphingolipid analogs (e.g., ceramidase substrates) .

- Protecting group synergy : The tert-butyl carbamate (Boc) allows selective deprotection under acidic conditions (TFA/CH₂Cl₂) for further functionalization .

Advanced: How are enzymatic inhibition assays designed using this compound?

Answer:

- Fluorogenic substrates : Incorporate the ethynyl group into ceramide analogs (e.g., N-oleoylethanolamine derivatives) for high-throughput screening of ceramidase activity .

- IC₅₀ determination : Use competitive assays with Des1 (dihydroceramide desaturase 1) and monitor NADPH consumption at 340 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。